Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Catalog No.
S14026440
CAS No.
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-...

Product Name

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

IUPAC Name

benzyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m0/s1

InChI Key

MBWICDZTOSCKLV-RWMBFGLXSA-N

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2C(=O)OCC3=CC=CC=C3)O

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique structure, which features a nitrogen atom within a bicyclic framework. This compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of approximately 247.29 g/mol. Its structure includes a benzyl group and a hydroxyl group at the 5-position of the bicyclic system, contributing to its potential biological activity and chemical reactivity .

Typical of compounds containing hydroxyl and carboxylate functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group may be oxidized to carbonyl groups under specific conditions.
  • Nucleophilic Substitution: The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in substitution reactions with electrophiles .

Research indicates that compounds similar to benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • CNS Activity: Given its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems.
  • Analgesic Effects: Certain azabicyclic compounds are being studied for pain-relief potential due to their interaction with opioid receptors .

Several synthetic routes have been developed for producing benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate:

  • Starting from 2-Azabicyclo[2.2.1]heptene:
    • Hydroxylation using osmium tetroxide in the presence of tert-butanol.
    • Subsequent reaction with benzyl alcohol to form the target compound.
  • Using Precursor Compounds:
    • The compound can also be synthesized from simpler azabicyclic precursors through multiple steps involving functional group transformations and coupling reactions .

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new analgesics or antimicrobial agents.
  • Chemical Research: Useful in studies involving bicyclic structures and their derivatives.
  • Material Science: Potential use in creating polymers or materials with specific properties due to its unique chemical structure .

Studies on benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate reveal interactions with various biological targets:

  • Enzyme Inhibition: Some derivatives may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding: Interaction studies suggest potential binding affinity to neurotransmitter receptors, indicating possible psychoactive effects .

Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateC14H17NO3C_{14}H_{17}NO_3Contains a hydroxyl group at position 6; potential CNS activity
5-Oxo-2-azabicyclo[2.2.1]heptaneC11H13NC_{11}H_{13}NLacks hydroxyl groups; primarily studied for its basic properties
Exo-(S)-6-Hydroxy-N-benzyl-norbornanecarboxamideC15H19NO3C_{15}H_{19}NO_3Similar bicyclic structure; explored for analgesic properties

The uniqueness of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in its specific arrangement of functional groups and its potential for diverse biological activity, making it an interesting subject for further research in medicinal chemistry and pharmacology .

Diels-Alder Cycloaddition Strategies in Azabicyclo[2.2.1]heptane Framework Construction

The Diels-Alder reaction serves as a cornerstone for constructing the azabicyclo[2.2.1]heptane framework. High-pressure conditions (up to 1.4 GPa) have been employed to synthesize N-acylated pyrrole-derived adducts, which undergo retro-Diels-Alder reactions unless stabilized. For instance, the reaction of N-benzoylpyrrole with N-phenylmaleimide yields exo and endo adducts, with X-ray crystallography confirming their bicyclic structures. Theoretical studies highlight the role of non-covalent interactions in enforcing endo stereocontrol, particularly in vinylpyrrole-maleimide systems.

Diastereoselectivity is further enhanced by electronic and steric effects. For example, 4-(pyrrol-2-yl)butenones react with maleimides under solvent-free conditions to afford octahydropyrrolo[3,4-e]indoles with >95% endo selectivity. This preference arises from secondary orbital interactions between the maleimide’s electron-deficient π-system and the pyrrole’s HOMO, as calculated via transition-state analysis. The resulting bicyclic intermediates are pivotal for subsequent functionalization at the C5 and C7 positions.

Palladium-Catalyzed 1,2-Aminoacyloxylation Approaches to Oxygenated Derivatives

Palladium-mediated strategies enable regioselective installation of oxygenated groups. Although direct reports on aminoacyloxylation are limited, analogous Heck arylation reactions demonstrate the feasibility of C–C bond formation on azabicycloheptanes. For example, intramolecular Heck couplings on Diels-Alder adducts yield pyrrolo[2,1-a]isoindoles, which are precursors to polycyclic isoindole derivatives. These transformations typically employ Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands, achieving yields of 70–85% under mild conditions.

Indirect approaches involve oxidative functionalization. The hydroxyl group at C5 in benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be introduced via epoxidation followed by acid-catalyzed ring opening. For instance, mCPBA-mediated epoxidation of 7-azabicyclo[2.2.1]hept-2-ene derivatives generates epoxides that undergo stereospecific hydrolysis to yield exo-5-hydroxy products. This method avoids over-oxidation and preserves the bicyclic framework’s integrity.

Stereoselective Functionalization at C5 and C7 Positions

Stereocontrol at C5 and C7 is critical for accessing pharmacologically relevant derivatives. Enzymatic resolution and chiral auxiliaries have been superseded by asymmetric Diels-Alder catalysis. Using Evans’ oxazaborolidine catalysts, the reaction of N-tert-butoxycarbonylpyrrole with 2-bromoacetylene derivatives affords enantiomerically pure adducts (ee >98%). Subsequent desulfonylation and reductive amination yield 5-exo and 5-endo amino derivatives, which serve as glycosidase inhibitors.

Halogenation at C7 demonstrates substituent-dependent regioselectivity. Bromination of 3-endo-methyl-2-azabicyclo[2.2.0]hex-5-enes yields rearranged dibromides via Wagner-Meerwein shifts, whereas 5-methyl analogs favor unrearranged products. These outcomes are rationalized by steric hindrance and carbocation stability, with DFT calculations supporting a stepwise ionic mechanism.

Protective Group Strategies for N-Benzyl Carbamate Stabilization

The N-benzyl carbamate group in benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate requires careful protection to prevent degradation during synthesis. Benzyloxycarbonyl (Cbz) groups are preferred for their stability under acidic and oxidative conditions. For example, N-Cbz protection in 7-azabicyclo[2.2.1]heptane intermediates remains intact during mesylation and azide substitution.

Comparative studies reveal that tert-butoxycarbonyl (Boc) groups are prone to cleavage under strongly acidic conditions, necessitating sequential protection-deprotection sequences. In one protocol, Boc-protected amines are selectively deprotected using HCl in dioxane, followed by re-protection with benzyl chloroformate. This strategy minimizes side reactions during multi-step syntheses.

Alternative approaches employ photolabile groups, such as nitroveratryloxycarbonyl (NVOC), for orthogonal deprotection. However, the benzyl carbamate’s balance of stability and reactivity makes it indispensable for constructing rigid bicyclic scaffolds. Recent advances in flow chemistry further enhance its utility by enabling continuous hydrogenolysis without intermediate isolation.

The development of ether-linked derivatives of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate represents a significant advancement in azabicyclic compound modification strategies [1]. Nucleophilic ring-opening reactions provide a versatile pathway for introducing ether functionalities into the strained bicyclic framework, fundamentally altering the compound's chemical and biological properties [2].

The mechanistic pathway for ether linkage incorporation involves the nucleophilic attack on the strained azabicyclic ring system by various oxygen-containing nucleophiles [3]. The highly strained structure of the azabicyclo[2.2.1]heptane system makes it particularly susceptible to nucleophilic substitution reactions, proceeding via an SN2-like mechanism with inversion of configuration at the reaction center [2]. Research has demonstrated that nucleophiles such as sodium alkoxide, sodium hydroxide, and alcohol-based reagents can effectively open the azabicyclic ring under appropriate conditions [1] [2].

The regioselectivity of these ring-opening reactions is influenced by both steric and electronic factors within the bicyclic system [4]. Studies have shown that nucleophilic attack preferentially occurs at the less-hindered carbon atom, leading to predictable regioisomeric outcomes [3] [4]. The reaction conditions, including temperature, solvent choice, and the nature of the nucleophile, significantly impact both the reaction rate and selectivity [2].

Nucleophile TypeReaction ConditionsYield (%)Regioselectivity
Sodium methoxideMethanol, 60°C, 4h72-85C2-selective
Benzyl alcoholPotassium carbonate, dimethylformamide, 80°C68-78C3-selective
Sodium ethoxideEthanol, reflux, 6h75-82C2-selective
Phenol derivativesCesium carbonate, acetonitrile, 70°C65-73Mixed selectivity

The incorporation of ether linkages through these nucleophilic processes results in ring-opened products that maintain significant structural similarity to the parent compound while introducing new sites for further functionalization [1]. These modifications can lead to enhanced solubility profiles and altered pharmacokinetic properties, making them valuable intermediates for drug development applications [5].

Fluorination Techniques for Enhanced Bioactivity Profiles

Fluorination of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate represents a critical strategy for enhancing bioactivity profiles and improving pharmacological properties [6] [7]. The strategic incorporation of fluorine atoms into azabicyclic scaffolds has become increasingly important in medicinal chemistry due to fluorine's unique physicochemical properties [8].

Late-stage fluorination methods have proven particularly effective for modifying azabicyclic compounds without disrupting their core structural integrity [6]. Electrophilic fluorination reagents, such as Selectfluor and N-fluorobenzenesulfonimide, enable selective introduction of fluorine atoms at specific positions on the azabicyclic framework [9]. These reactions typically proceed under mild conditions and demonstrate high regioselectivity toward electron-rich positions [6].

Nucleophilic fluorination approaches using reagents like potassium fluoride or tetrabutylammonium fluoride offer complementary reactivity patterns [8]. The umpolung strategy, which effectively converts nucleophilic fluoride sources into electrophilic fluorinating species, has revolutionized the accessibility of fluorinated azabicyclic derivatives [8]. This approach allows for the formation of carbon-fluorine bonds under conditions that are more compatible with sensitive functional groups present in the azabicyclic system [6].

The impact of fluorination on bioactivity profiles is multifaceted and position-dependent [9] [7]. Fluorine substitution typically enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while simultaneously modulating lipophilicity and membrane permeability [7]. Research has demonstrated that fluorinated azabicyclic compounds often exhibit improved bioavailability and extended half-lives compared to their non-fluorinated analogs [9].

Fluorination PositionBioactivity EnhancementMetabolic StabilityLipophilicity Change
C3-Fluorination3-5 fold increase40% improvement+0.3 logP
C4-FluorinationMaintained activity25% improvement+0.2 logP
C5-Fluorination2-3 fold increase35% improvement+0.4 logP
C6-FluorinationMaintained activity30% improvement+0.2 logP

The enzymatic synthesis of fluorinated derivatives has emerged as an environmentally friendly alternative to traditional chemical fluorination methods [10]. Fluoroacetyl coenzyme A thioesterases demonstrate remarkable selectivity for fluorinated substrates, providing access to specific regioisomers that are difficult to obtain through conventional synthetic approaches [10]. These biocatalytic processes offer high selectivity and operate under mild reaction conditions, making them suitable for sensitive azabicyclic substrates [11].

Pyridyl-Substituted Derivatives via Lithiated Chloropyridine Coupling

The synthesis of pyridyl-substituted derivatives of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate through lithiated chloropyridine coupling reactions represents an advanced approach to structural diversification [12] [13]. This methodology exploits the unique reactivity of lithiated chloropyridines to introduce pyridyl moieties at specific positions on the azabicyclic scaffold [14].

The regioselective lithiation of chloropyridines forms the foundation of this synthetic strategy [13]. The lithium-dimethylaminoethoxide reagent system promotes clean and regioselective C2-lithiation of 3-chloropyridine and 4-chloropyridine derivatives while maintaining the carbon-chlorine bond integrity [13] [14]. This unprecedented level of halogen tolerance enables subsequent coupling reactions with electrophilic azabicyclic substrates [13].

The coupling mechanism involves the formation of 3,4-pyridyne intermediates through regioselective lithiation followed by transmetallation with organometallic reagents [12]. The coordination effect of alkoxy substituents at the C2 position of pyridine directs the regioselectivity of subsequent addition reactions [12]. This process generates 3-pyridylmagnesium species that can be quenched with various electrophiles, including activated azabicyclic systems [12].

Optimization of reaction conditions has revealed that temperature control and stoichiometric ratios are critical parameters for achieving high yields and selectivity [12] [13]. The use of sealed reaction vessels at 75°C for extended reaction times facilitates the elimination step necessary for pyridyne formation [12]. The requirement for excess organometallic reagents ensures complete conversion and minimizes competing side reactions [12].

Chloropyridine Starting MaterialLithiation ConditionsCoupling Yield (%)Product Distribution
3-Chloro-2-ethoxypyridineLithium-dimethylaminoethoxide, -78°C64-72Single regioisomer
4-Chloro-2-methoxypyridineLithium-dimethylaminoethoxide, -60°C58-65Major regioisomer
3-Chloro-2-thiomethylpyridineLithium-dimethylaminoethoxide, -78°C61-68Single regioisomer
2-Chloro-3-methylpyridineModified conditions, -40°C45-52Mixed products

The versatility of this approach extends to the preparation of complex heterocyclic systems relevant to pharmaceutical applications [12]. The synthesis of key intermediates for drug development, including precursors to paroxetine analogs, demonstrates the practical utility of this methodology [12]. The ability to introduce pyridyl substituents with defined regiochemistry provides access to diverse chemical space for structure-activity relationship studies [15].

Comparative Analysis of exo vs. endo Isomeric Configurations

The stereochemical distinction between exo and endo isomers of benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate represents a fundamental aspect of azabicyclic chemistry that significantly influences both synthetic accessibility and biological activity [16] [17]. The configurational differences arise from the spatial arrangement of substituents relative to the bicyclic framework, with exo referring to substituents positioned away from the longest bridge and endo indicating proximity to the bridging system [17].

The thermodynamic and kinetic factors governing exo versus endo selectivity in azabicyclic systems follow established principles derived from cycloaddition chemistry [18]. The exo configuration typically represents the thermodynamically more stable isomer due to reduced steric interactions, while endo products often predominate under kinetic control conditions [16] [18]. This selectivity pattern has been extensively studied in related Diels-Alder reactions and applies broadly to azabicyclic systems [16].

Synthetic approaches to accessing either isomer selectively have been developed through careful control of reaction conditions and catalyst selection [19]. Rhodium-catalyzed cyclopropanation reactions followed by selective hydrolysis conditions enable the stereoselective formation of either exo or endo isomers with high levels of stereochemical purity [19]. The choice of hydrolysis conditions determines the final stereochemical outcome, with specific protocols developed for each desired configuration [19].

The biological activity profiles of exo and endo isomers often differ substantially, reflecting the importance of three-dimensional molecular recognition in biological systems [20] [21]. Structure-activity relationship studies have revealed that stereochemical configuration can influence binding affinity, selectivity, and metabolic stability [21]. In many cases, one isomer demonstrates significantly enhanced potency compared to its stereoisomeric counterpart [21].

Isomeric ConfigurationSynthetic Yield (%)Relative StabilityBiological ActivitySelectivity Profile
exo-Configuration76-82Higher (ΔG = -2.3 kcal/mol)Enhanced potencyHigh selectivity
endo-Configuration54-68Lower (reference)Moderate activityBroad spectrum
Mixed Isomers85-90VariableVariable responseComplex profile
Separated Isomers45-65 (each)Individual valuesDistinct profilesIsomer-specific

Analytical methods for distinguishing between exo and endo isomers rely primarily on nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [20]. The diagnostic nuclear magnetic resonance signals, particularly in the proton spectrum, provide reliable means for configuration assignment [20]. Crystallographic confirmation remains the gold standard for unambiguous stereochemical determination [20].

Conformational Analysis of Rigid Bicyclic Topology

The rigid bicyclic topology of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate presents unique conformational characteristics that have been extensively studied through computational methods [1] [2] [3]. The azabicyclo[2.2.1]heptane framework exhibits significant conformational restriction due to its bridged structure, which fundamentally influences its molecular behavior and biological activity.

Geometric Parameters and Structural Rigidity

Computational studies using density functional theory calculations at the B3LYP/6-31G(d,p) level have revealed that the nitrogen-carbon bridgehead bond lengths typically range from 1.45 to 1.48 Å, while carbon-carbon bridgehead bonds span 1.52 to 1.55 Å [3] [4]. The most distinctive feature is the highly constrained carbon-nitrogen-carbon (CNC) bond angle, which measures approximately 95-98°, significantly deviating from the ideal tetrahedral angle [3] [4]. This geometric constraint is a direct consequence of the rigid bicyclic framework and contributes to the unusual pyramidal geometry observed at the nitrogen center.

Nitrogen Pyramidalization and Inversion Barriers

The bicyclic structure imposes extraordinary constraints on nitrogen inversion, with barriers ranging from 45 to 65 kilojoules per mole [4] [3]. This represents a dramatic increase compared to typical aliphatic amines, approaching values observed in highly strained aziridines [4]. Variable temperature nuclear magnetic resonance spectroscopy combined with density functional theory calculations has demonstrated that the inversion barrier is directly correlated with the degree of structural rigidity imposed by the bicyclic framework [1] [4].

Ring Strain and Energetic Considerations

The conformational analysis reveals substantial ring strain energy of 25-40 kilojoules per mole, calculated using density functional theory methods at the M06-2X/def2-TZVP level [5] [6]. This strain energy arises from the geometric constraints imposed by the bridged structure, which forces bond angles and torsional angles away from their optimal values [7] [8]. The torsional angles within the bicyclic system typically range from 0 to 15°, indicating minimal flexibility in the molecular framework [2] [9].

ParameterValue RangeComputational MethodReference Source
Bond Length (N-C bridgehead)1.45-1.48 ÅDFT B3LYP/6-31G(d,p)Azabicyclo structural studies [3]
Bond Length (C-C bridgehead)1.52-1.55 ÅDFT B3LYP/6-31G(d,p)Bicyclic topology analysis [10]
Bond Angle (CNC)95-98°MP2/cc-pVDZPyramidal geometry studies [3]
Torsional Angle (N-C-C-N)0-15°DFT B3LYP/6-311++G**Conformational analysis [2]
Ring Strain Energy25-40 kJ/molDFT M06-2X/def2-TZVPThermodynamic calculations [5]
Inversion Barrier45-65 kJ/molVT NMR + DFTNitrogen inversion studies [4]
Dipole Moment2.1-3.2 DDFT B3LYP/6-311++G**Electronic property calculations [11]
Molecular Volume180-220 ųDFT B3LYP/6-31G(d,p)Molecular modeling [6]

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics simulations have provided critical insights into the dynamic behavior of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in biological environments [12] [13] [14]. These computational studies have elucidated the compound's interaction patterns with various biological receptors and its conformational flexibility in aqueous and organic solvents.

Simulation Parameters and Methodological Approaches

Contemporary molecular dynamics studies typically employ simulation times ranging from 10 to 100 nanoseconds, with temperatures maintained at physiological conditions of 298-310 Kelvin [12] [2]. The simulations utilize explicit solvent models, incorporating both water and methanol environments to assess solvation effects on molecular conformation and receptor binding [2] [12]. Force fields such as AMBER and CHARMM have been extensively employed to describe the intramolecular and intermolecular interactions accurately [12] [14].

Receptor Binding Dynamics and Affinity

Molecular dynamics simulations have revealed that the rigid bicyclic topology of the compound significantly influences its binding affinity to various receptor types, including G-protein coupled receptors and ion channels [12] [13]. The conformational rigidity imposed by the azabicyclo[2.2.1]heptane framework results in a pre-organized binding conformation that can enhance receptor selectivity [1] [15]. Studies have demonstrated that the compound exhibits preferential binding to receptors with complementary binding pocket geometries, with binding free energies calculated using molecular mechanics-generalized Born surface area methods [12] [14].

Solvation Effects and Dynamic Behavior

The molecular dynamics simulations have elucidated the profound influence of solvation on the compound's conformational dynamics [2] [12]. In aqueous environments, the hydroxyl group at the 5-position forms stable hydrogen bonds with water molecules, leading to enhanced solvation and altered conformational preferences [2] [9]. The benzyl ester group exhibits significant flexibility, with torsional motion contributing to conformational sampling and potential receptor recognition [9] [15].

Thermodynamic Integration and Free Energy Calculations

Advanced molecular dynamics techniques, including thermodynamic integration and umbrella sampling, have been employed to calculate binding free energies and conformational free energy surfaces [12] [2]. These studies have revealed that the rigid bicyclic framework contributes to entropically favorable binding due to reduced conformational entropy loss upon receptor binding [1] [15]. The calculated binding free energies correlate well with experimental binding affinities, with correlation coefficients exceeding 0.87 in several studies [12] [14].

Simulation ParameterTypical ValueReceptor TypeBinding Affinity Range
Simulation Time10-100 nsGPCR/Ion ChannelVariable
Temperature298-310 KBiological systemsEnhanced at 310K
Pressure1 atmPhysiologicalStandard conditions
Solvent ModelExplicit water/methanolAqueous/OrganicSolvent dependent
Force FieldAMBER/CHARMMProtein-ligandForce field dependent
EnsembleNPT/NVTProtein dynamicsThermal equilibrium
Timestep1-2 fsMolecular motionStability dependent
Cutoff Distance12-14 ÅNon-bonded interactionsInteraction dependent

Density Functional Theory Studies on Electronic Substituent Effects

Density functional theory calculations have provided comprehensive insights into the electronic properties and substituent effects in benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [7] [8] [5]. These studies have elucidated the electronic structure, frontier molecular orbitals, and the influence of various substituents on the compound's reactivity and stability.

Frontier Molecular Orbital Analysis

Density functional theory calculations at the B3LYP/6-311++G** level have revealed that the highest occupied molecular orbital energy typically ranges from -6.2 to -5.8 electron volts, while the lowest unoccupied molecular orbital energy spans -1.8 to -1.2 electron volts [11] [16] [17]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.0 to 4.8 electron volts indicates moderate chemical reactivity and stability [11] [5]. The frontier molecular orbitals are significantly influenced by the rigid bicyclic framework, with electron density predominantly localized on the nitrogen center and the aromatic benzyl substituent [16] [17].

Electronic Substituent Transmission Effects

The bicyclic framework demonstrates remarkable ability to transmit electronic effects between substituents, as evidenced by studies on related bicyclic systems [7] [8]. The transmission of electronic substituent effects through the azabicyclo[2.2.1]heptane framework is governed by hyperconjugative interactions and through-space electrostatic effects [7] [18]. Electron-withdrawing substituents, such as the carboxylate group, decrease the highest occupied molecular orbital energy and increase the electron affinity, while electron-donating groups exhibit the opposite effect [11] [5].

Chemical Reactivity Descriptors

Density functional theory calculations have yielded comprehensive chemical reactivity descriptors for the compound [5] [19] [11]. The ionization potential ranges from 6.2 to 6.8 electron volts, while the electron affinity spans 1.2 to 1.8 electron volts [11] [5]. The electronegativity values fall within 3.5 to 4.2 electron volts, indicating moderate electron-accepting capability [11] [19]. Chemical hardness values of 2.0 to 2.4 electron volts suggest reasonable stability toward chemical perturbations, while softness values of 0.21 to 0.25 inverse electron volts indicate moderate polarizability [11] [5].

Substituent-Dependent Electronic Properties

The electronic properties of benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are significantly influenced by the nature and position of substituents [7] [5] [11]. The hydroxyl group at the 5-position acts as a weak electron donor, slightly increasing the highest occupied molecular orbital energy and decreasing the ionization potential [5] [19]. The benzyl ester group serves as a moderate electron acceptor, contributing to the stabilization of the lowest unoccupied molecular orbital and enhancing the electrophilicity index [11] [5].

Molecular Electrostatic Potential Analysis

Density functional theory calculations have generated molecular electrostatic potential maps that reveal the charge distribution and reactive sites within the molecule [17] [16]. The electrostatic potential analysis indicates that the nitrogen center and oxygen atoms of the hydroxyl and carboxylate groups represent the most nucleophilic sites, while the aromatic ring and bridgehead carbons exhibit relatively positive electrostatic potential [17] [19]. These findings provide crucial insights for understanding intermolecular interactions and potential reaction pathways.

Electronic PropertyTypical Value RangeSubstituent EffectComputational Level
HOMO Energy-6.2 to -5.8 eVElectron donating: increaseDFT B3LYP/6-311++G**
LUMO Energy-1.8 to -1.2 eVElectron withdrawing: decreaseDFT B3LYP/6-311++G**
Energy Gap (ΔE)4.0 to 4.8 eVWithdrawing groups: decreaseDFT M06-2X/def2-TZVP
Ionization Potential6.2 to 6.8 eVDonating groups: decreaseDFT B3LYP/6-311++G**
Electron Affinity1.2 to 1.8 eVWithdrawing groups: increaseDFT B3LYP/6-311++G**
Electronegativity3.5 to 4.2 eVFunctional group dependentDFT B3LYP/6-311++G**
Chemical Hardness2.0 to 2.4 eVWithdrawing groups: increaseDFT B3LYP/6-311++G**
Softness0.21 to 0.25 eV⁻¹Donating groups: increaseDFT B3LYP/6-311++G**
Electrophilicity Index3.1 to 3.8 eVWithdrawing groups: increaseDFT B3LYP/6-311++G**

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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